Physicochemical properties of 5-Bromo-N-methyl-2-thiophenecarboxamide
Physicochemical properties of 5-Bromo-N-methyl-2-thiophenecarboxamide
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N-methyl-2-thiophenecarboxamide
Introduction
5-Bromo-N-methyl-2-thiophenecarboxamide is a halogenated heterocyclic compound featuring a thiophene core, a versatile scaffold in medicinal chemistry. Its structure suggests potential as a key building block or fragment in drug discovery programs. Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for its advancement. These parameters govern everything from its behavior in biological assays to its formulation potential, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
This guide provides a comprehensive framework for the characterization of 5-Bromo-N-methyl-2-thiophenecarboxamide. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data, but the strategic and methodological rationale behind its acquisition. We will explore the core attributes of solubility, lipophilicity, and stability, providing field-tested protocols and explaining the causal links between these properties and a compound's viability as a drug candidate.
Core Physicochemical Profile
A foundational understanding begins with the basic molecular and physical properties. While some data can be calculated or found in databases, critical parameters must be determined empirically to ensure accuracy.
| Property | Value | Method / Source |
| IUPAC Name | 5-bromo-N-methylthiophene-2-carboxamide | PubChem[2] |
| CAS Number | 98453-26-0 | PubChem[2] |
| Molecular Formula | C₆H₆BrNOS | PubChem[2] |
| Molecular Weight | 220.09 g/mol | PubChem[2] |
| Chemical Structure | CNC(=O)C1=CC=C(S1)Br | PubChem[2] |
| Melting Point | To be determined experimentally | - |
| Aqueous Solubility | To be determined experimentally | See Protocol 2.1 |
| LogP (o/w) | To be determined experimentally | See Protocol 3.1 |
| pKa | To be determined experimentally | - |
Solubility Characterization: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and distribution.[3] Poor solubility can lead to failed clinical trials and is a major hurdle in formulation development.[3] It is crucial to distinguish between two key types of solubility measurements:
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Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput screening measurement but can often overestimate the true solubility due to the formation of supersaturated solutions.[4]
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation point of a compound in a solvent at equilibrium. This is the "gold standard" measurement, achieved by allowing an excess of the solid compound to equilibrate with the solvent over time.[3][5][6]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol details the definitive method for determining the equilibrium solubility of 5-Bromo-N-methyl-2-thiophenecarboxamide, a technique widely regarded as the most reliable for sparingly soluble compounds.[3][6]
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific aqueous medium (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid 5-Bromo-N-methyl-2-thiophenecarboxamide to a series of vials containing the test buffer (e.g., PBS, pH 7.4). The key is to ensure undissolved solid remains visible, confirming that a saturated solution will be achieved.[3]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a defined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[6][7] The time required should be sufficient to ensure the concentration of the dissolved compound no longer changes between measurements.[7]
-
Sample Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Accurately quantify the concentration of the compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this analysis.[8] A calibration curve must be prepared using stock solutions of known concentrations to ensure accurate measurement.
-
Result Expression: The solubility is reported in units such as µg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity: Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[1] This parameter profoundly influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME properties. According to Lipinski's "Rule of 5," an oral drug candidate should ideally have a LogP value of less than 5 to maintain a balance between solubility and permeability required for good absorption.[1]
Experimental Protocol: LogP Determination by Shake-Flask Method
This protocol is the universally accepted standard for LogP determination, providing a direct and accurate measurement of a compound's partitioning behavior.[5]
Objective: To measure the partition coefficient (P) of 5-Bromo-N-methyl-2-thiophenecarboxamide between n-octanol and water (or a pH 7.4 buffer for ionizable compounds).
Methodology:
-
Solvent Pre-saturation: Before the experiment, saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[9] This crucial step prevents volume changes during the partitioning experiment.
-
Compound Addition: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of pre-saturated n-octanol. The starting concentration should be low enough to avoid micelle formation for surfactant-like molecules.[10]
-
Partitioning: Seal the vial and shake it gently for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[5] Avoid vigorous shaking that can lead to emulsion formation.[11]
-
Phase Separation: Allow the vial to stand undisturbed until the n-octanol and aqueous layers have completely separated. Centrifugation can be used to accelerate this process.
-
Quantification: Carefully sample both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.[9]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The final result is expressed as LogP.
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Caption: Workflow for LogP Determination by Shake-Flask Method.
Chemical Stability Assessment
The chemical stability of a drug candidate is a critical quality attribute that ensures its safety, efficacy, and quality throughout its shelf life.[12][13] Unstable compounds can lead to erroneous biological data, toxic degradation products, and formulation challenges.[14] Early-stage stability testing is essential to identify liabilities and guide chemical modifications.[14]
Protocol: Preliminary Solution Stability Study
Objective: To assess the degradation of 5-Bromo-N-methyl-2-thiophenecarboxamide in solutions under various conditions (pH, temperature) over time.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Sample Preparation: Dilute the stock solution into different aqueous buffers to achieve the final desired concentration. Typical buffers include pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological).
-
Incubation: Aliquot the solutions into separate vials for each time point and condition. Store the vials under controlled conditions.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for short-term studies, or longer for extended evaluation).
-
Analysis: Immediately analyze each sample using a validated, stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products.[12]
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration. The appearance of new peaks in the chromatogram should be noted as potential degradants.
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- 2. 5-Bromo-N-methyl-2-thiophenecarboxamide | C6H6BrNOS | CID 21791103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
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- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
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- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 13. rroij.com [rroij.com]
- 14. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]






